2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Overview
Description
2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique fusion of pyridine, triazole, and pyridazine rings, which contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step reactions. One common approach is the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridazine core . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve scaling up the microwave-assisted synthesis or employing alternative methods such as mechanochemical synthesis. These methods ensure efficient production while maintaining the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the triazole or pyridazine rings, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidizing Agents: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine for oxidation reactions.
Reducing Agents: Common reducing agents like sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions include disulfides, reduced derivatives, and substituted analogs with enhanced biological properties.
Scientific Research Applications
2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine core and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b]thiadiazines: Another class of compounds with a triazole core, known for their diverse pharmacological properties.
Uniqueness: 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one stands out due to its unique combination of pyridine, triazole, and pyridazine rings, which confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c28-20(26-12-4-7-15-5-1-2-8-18(15)26)14-29-21-24-23-19-10-9-17(25-27(19)21)16-6-3-11-22-13-16/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPJVDCDVLXGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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